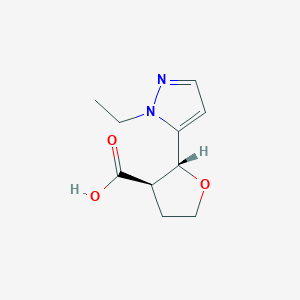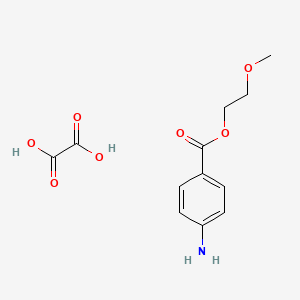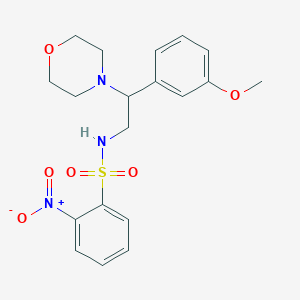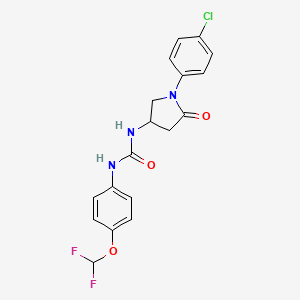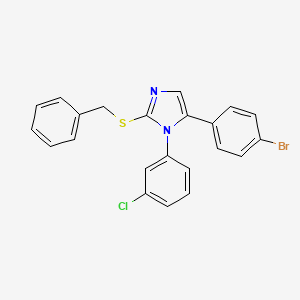
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClF3N3O3 and its molecular weight is 499.87. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antibacterial Agents : A significant application of 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide derivatives is in the synthesis of antibacterial agents. Various derivatives have been synthesized and shown to possess notable antibacterial activity. For example, Ramalingam et al. (2019) synthesized derivatives of this compound and found them to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Regioselective Synthesis : The compound is used in regioselective synthesis processes to discover new antibacterial agents. A study by Kundenapally, Domala, & Sreenivasulu (2019) involved the synthesis of 1,8-naphthyridine based derivatives using this compound, which were found to be potent against bacterial strains (Kundenapally, Domala, & Sreenivasulu, 2019).
Chemical Characterization and Synthesis : The compound is central to various chemical synthesis processes, where its derivatives have been characterized using IR, NMR, and Mass spectra. For example, Mogilaiah, Srinivas, & Sudhakar (2004) used it in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, characterizing the compounds based on elemental analyses and screening for their antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004).
Photophysical, Electrochemical, and DNA-Binding Studies : This compound has also been studied for its photophysical, electrochemical, and DNA-binding properties. Bonacorso et al. (2018) synthesized fluorinated 1,8-naphthyridine-based boron complexes and investigated their properties, demonstrating their potential in further biological and chemical applications (Bonacorso et al., 2018).
Antimicrobial Screening : The compound and its derivatives have been used in synthesizing new molecules for antimicrobial screening. For instance, Mogilaiah, Vidya (2006) synthesized derivatives and tested them for antibacterial activity, finding some compounds with promising results (Mogilaiah & Vidya, 2006).
Microwave-Enhanced Synthesis : The compound has been used in microwave-enhanced synthesis processes. This method is efficient for creating derivatives with high purity, as shown in a study by Mogilaiah, Babu, & Prasad (2009) (Mogilaiah, Babu, & Prasad, 2009).
Propriétés
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-9-10-17-23(35)18(22(34)15-5-4-6-16(26)11-15)12-32(24(17)30-14)13-21(33)31-20-8-3-2-7-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFRADCYRJHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
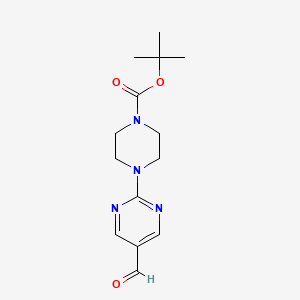
![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
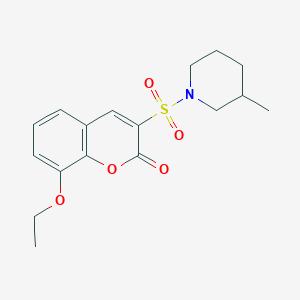
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
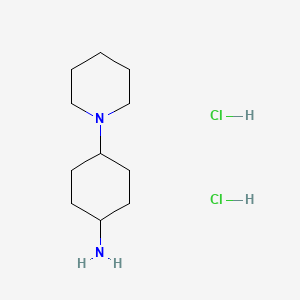
![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)
